molecular formula C11H13NO4 B13858728 Glycine, N-(carboxymethyl)-N-(methylphenyl)- CAS No. 65155-54-6

Glycine, N-(carboxymethyl)-N-(methylphenyl)-

Cat. No.: B13858728
CAS No.: 65155-54-6
M. Wt: 223.22 g/mol
InChI Key: KBQLZPUOEZHYAA-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(methylphenyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxymethyl group and a methylphenyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(methylphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and methylphenyl groups. One common method is the reaction of glycine with chloroacetic acid to form N-(carboxymethyl)glycine, followed by the reaction with methylphenyl chloride to introduce the methylphenyl group. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of Glycine, N-(carboxymethyl)-N-(methylphenyl)- may involve large-scale batch or continuous processes. The key steps include the preparation of N-(carboxymethyl)glycine and its subsequent reaction with methylphenyl chloride. The process may be optimized for yield and purity through the control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are often conducted in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. Conditions may vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-(methylphenyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-(methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(carboxymethyl)-N-(phenyl)-: Similar structure but lacks the methyl group on the phenyl ring.

    Glycine, N-(carboxymethyl)-N-(ethylphenyl)-: Similar structure but has an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

Glycine, N-(carboxymethyl)-N-(methylphenyl)- is unique due to the presence of both carboxymethyl and methylphenyl groups, which confer distinct chemical properties and potential applications. The specific combination of these groups can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

65155-54-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[N-(carboxymethyl)-2-methylanilino]acetic acid

InChI

InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

KBQLZPUOEZHYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)CC(=O)O

Origin of Product

United States

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